L-Arogenic acid

Catalog No.
S603418
CAS No.
53078-86-7
M.F
C10H13NO5
M. Wt
227.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Arogenic acid

CAS Number

53078-86-7

Product Name

L-Arogenic acid

IUPAC Name

1-[(2S)-2-amino-2-carboxyethyl]-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

InChI

InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)/t6?,7-,10?/m0/s1

InChI Key

MIEILDYWGANZNH-DSQUFTABSA-N

SMILES

C1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O

Synonyms

arogenate, pretyrosine

Canonical SMILES

C1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O

Isomeric SMILES

C1=CC(C=CC1O)(C[C@@H](C(=O)O)N)C(=O)O

Description

L-arogenic acid is an arogenic acid. It is a conjugate acid of a L-arogenate(1-).

L-Arogenic acid is an important biochemical compound that serves as an intermediate in the biosynthesis of aromatic amino acids, specifically phenylalanine and tyrosine. It is a conjugate acid of L-arogenate, and at physiological pH, it predominantly exists in its deprotonated form, arogenate. The compound plays a critical role in the shikimate pathway, which is fundamental for the synthesis of various secondary metabolites in plants, including alkaloids and phenylpropanoids, which are vital for carbon fixation and plant defense mechanisms .

L-Arogenic acid undergoes several significant reactions during its metabolic processes:

  • Transamination: L-Arogenic acid is synthesized from prephenate through transamination reactions catalyzed by enzymes such as aromatic-amino-acid transaminase. The general reaction can be represented as:
    Prephenate+Amino AcidL Arogenic Acid+Keto Acid\text{Prephenate}+\text{Amino Acid}\rightarrow \text{L Arogenic Acid}+\text{Keto Acid}
    where the amino acid can be either aspartate or glutamate .
  • Dehydration: L-Arogenic acid can be converted to phenylalanine through dehydration:
    L Arogenic AcidPhenylalanine+H2O+CO2\text{L Arogenic Acid}\rightarrow \text{Phenylalanine}+H_2O+CO_2
  • Dehydrogenation: Alternatively, it can yield tyrosine via dehydrogenation:
    L Arogenic Acid+NAD(P)+Tyrosine+NAD(P)H+H++CO2\text{L Arogenic Acid}+NAD(P)^+\rightarrow \text{Tyrosine}+NAD(P)H+H^++CO_2

These reactions highlight the compound's crucial role in amino acid biosynthesis .

L-Arogenic acid is biologically significant due to its involvement in the synthesis of essential amino acids that are precursors to numerous bioactive compounds. Phenylalanine and tyrosine are not only vital for protein synthesis but also serve as precursors for neurotransmitters (such as dopamine) and hormones (like thyroid hormones). Additionally, the metabolism of L-arogenic acid contributes to plant secondary metabolites that play roles in stress responses and ecological interactions .

L-Arogenic acid has several applications:

  • Agriculture: It is involved in the production of plant hormones and growth regulators.
  • Pharmaceuticals: As a precursor to essential amino acids, it plays a role in drug development targeting neurotransmitter-related disorders.
  • Biotechnology: Its derivatives are explored for their potential use in metabolic engineering to enhance the production of valuable secondary metabolites in plants .

Research into the interactions of L-arogenic acid has focused on its metabolic pathways and enzyme catalysis. Studies have shown that its stability and reactivity can be influenced by environmental factors and the presence of specific enzymes that facilitate its conversion into other compounds like phenylalanine and tyrosine. Furthermore, investigations into its interactions with other metabolites have revealed insights into its regulatory roles within plant physiology .

L-Arogenic acid has several similar compounds that share structural or functional characteristics:

Compound NameStructure SimilarityRole in Metabolism
PrephenatePrecursor to L-arogenic acidDirectly involved in L-arogenic acid synthesis
PhenylalanineAmino acid derived from L-arogenic acidEssential amino acid for protein synthesis
TyrosineProduct of L-arogenic acid metabolismPrecursor for neurotransmitters and hormones
Shikimic AcidPrecursor in the shikimate pathwayInitial substrate for aromatic amino acids synthesis

Uniqueness of L-Arogenic Acid: Unlike these compounds, L-arogenic acid specifically acts as a direct precursor to both phenylalanine and tyrosine, making it a pivotal intermediate in aromatic amino acid biosynthesis. Its unique role within the shikimate pathway underscores its importance in both plant metabolism and potential biotechnological applications .

XLogP3

-3.1

UNII

OF8O7OR17T

Dates

Modify: 2024-02-18

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